molecular formula C10H8N2S B561372 2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile CAS No. 103754-68-3

2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile

Cat. No.: B561372
CAS No.: 103754-68-3
M. Wt: 188.248
InChI Key: YYQUWRYNQFKWFW-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with malononitrile under basic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzothiazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazoleacetonitrile
  • 4-Methyl-5-benzothiazoleacetonitrile
  • 6-Methyl-5-benzothiazoleacetonitrile

Uniqueness

2-(2-Methyl-1,3-benzothiazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to other benzothiazole derivatives, it may exhibit distinct chemical behaviors and biological activities, making it valuable for specific applications .

Properties

CAS No.

103754-68-3

Molecular Formula

C10H8N2S

Molecular Weight

188.248

IUPAC Name

2-(2-methyl-1,3-benzothiazol-5-yl)acetonitrile

InChI

InChI=1S/C10H8N2S/c1-7-12-9-6-8(4-5-11)2-3-10(9)13-7/h2-3,6H,4H2,1H3

InChI Key

YYQUWRYNQFKWFW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)CC#N

Synonyms

5-Benzothiazoleacetonitrile,2-methyl-(6CI,9CI)

Origin of Product

United States

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